Salicyl acyl glucuronide (SAG) is a major metabolite of salicylic acid (SA), formed through the conjugation of SA with glucuronic acid. [, ] This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs). [] While SAG itself doesn't possess direct therapeutic properties, it serves as a crucial entity in understanding the metabolism and pharmacokinetics of SA, a widely used analgesic and anti-inflammatory drug. [, ] Notably, SAG exhibits reactive properties, capable of forming covalent adducts with proteins, a characteristic that has spurred research interest due to its potential implications in both therapeutic and toxicological contexts. []
This compound may be sourced from natural products or synthesized in laboratories through various organic chemistry techniques. Its presence in certain plant extracts or as a synthetic derivative of naturally occurring sugars has been documented in scientific literature.
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid can involve several strategies:
Key parameters include reaction temperature, pH levels, and the use of catalysts to enhance yield and selectivity.
The molecular structure of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid can be analyzed using various spectroscopic methods:
The compound features multiple hydroxyl groups contributing to its solubility and potential hydrogen bonding capabilities.
This compound can participate in various chemical reactions:
Each reaction type is characterized by specific conditions such as solvent choice and temperature.
The mechanism of action for (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid is likely related to its ability to interact with biological macromolecules:
Experimental data supporting these mechanisms is often derived from biochemical assays and molecular docking studies.
The physical and chemical properties of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid include:
These properties are crucial for understanding its behavior in various applications.
The applications of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid span several fields:
Research continues into its efficacy and safety in these applications through clinical trials and product development studies.
The systematic IUPAC name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid precisely defines the compound’s stereochemistry and functional groups. The name specifies five chiral centers within the glucuronic acid moiety, each denoted by stereochemical descriptors (2S, 3S, 4S, 5R, 6S). This configuration critically influences the molecule’s three-dimensional structure and biological interactions, as the glucuronide scaffold adopts a ^4C1 chair conformation stabilized by intramolecular hydrogen bonding. The "oxane-2-carboxylic acid" segment identifies the six-membered sugar ring, while "2-hydroxybenzoyl" designates the acylated phenolic substituent at the anomeric position (C-1) [3] .
Table 1: Stereochemical Configuration of Key Chiral Centers
Carbon Position | Configuration | Functional Significance |
---|---|---|
C-2 | S | Carboxylic acid attachment |
C-3 | S | Axial hydroxyl group |
C-4 | S | Equatorial hydroxyl group |
C-5 | R | Hydroxymethyl orientation |
C-6 | S | Glycosidic linkage site |
The nomenclature follows IUPAC carbohydrate numbering, where the carboxylic acid carbon is designated C-1 (omitted in the parenthetical notation). The ester linkage between the glucuronide and hydroxybenzoyl groups is specified by "oxy" connectivity, positioning it as a O-glucuronide derivative [3] [4].
The compound has the molecular formula C₁₄H₁₆O₁₀, derived from atomic connectivity analysis. This formula accounts for the glucuronic acid core (C₆H₉O₇) esterified with 2-hydroxybenzoic acid (C₇H₆O₃), minus a water molecule eliminated during esterification. Key structural features include:
Table 2: Molecular Composition and Physicochemical Properties
Parameter | Value |
---|---|
Molecular formula | C₁₄H₁₆O₁₀ |
Molecular weight | 344.27 g/mol |
Exact mass | 344.0743 Da |
Topological polar surface area | 164 Ų |
Rotatable bonds | 4 |
The atomic connectivity is confirmed through canonical SMILES representation: OC(=O)[C@@H]1OC@HC@HC@@H[C@@H]1O, which explicitly shows the glucuronic acid ring stereochemistry and ester linkage to the salicylate-derived moiety. The ortho-arrangement of the phenolic hydroxyl relative to the ester carbonyl permits intramolecular hydrogen bonding within the benzoyl fragment [3] .
Six key functional groups govern reactivity and molecular interactions:
Hydrogen bonding patterns create a stable supramolecular architecture:
Table 3: Hydrogen Bonding Potential of Functional Groups
Functional Group | H-Bond Donor | H-Bond Acceptor | Bond Strength (kJ/mol) |
---|---|---|---|
Carboxylic acid | Yes | Yes | 25–35 |
Aliphatic hydroxyl | Yes | Yes | 15–25 |
Phenolic hydroxyl | Yes | Yes | 20–30 |
Ester carbonyl | No | Yes | 10–20 |
Pyranose ring oxygen | No | Yes | 5–15 |
Structurally, this glucuronide differs from classical flavonoid glycosides in three key aspects:
When compared to documented flavonoid glucuronides (e.g., hispidulin 7-glucuronide, C₂₂H₂₀O₁₂), this compound shows:
Table 4: Structural Comparison with Representative Flavonoid Glucuronides
Feature | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | Hispidulin 7-glucuronide | Oroxylin A-7-O-glucuronide [3] |
---|---|---|---|
Molecular formula | C₁₄H₁₆O₁₀ | C₂₂H₂₀O₁₂ | C₂₂H₂₀O₁₁ |
Aglycone type | 2-Hydroxybenzoate | Flavone (hispidulin) | Flavone (oroxylin A) |
Glucuronide linkage | Ester | Ether (O-glycosidic) | Ether (O-glycosidic) |
Characteristic functional groups | Carboxylic acid, phenolic OH | 4'-methoxy, 5,7-dihydroxy | 6-methoxy, 5-hydroxy |
H-bond donors/acceptors | 7/8 | 6/11 | 6/11 |
The carboxylic acid group at C-1 significantly lowers the calculated log P value (-0.8 to 0.2) compared to methylated glucuronide derivatives (log P 1.1–2.3), demonstrating enhanced hydrophilicity. This property aligns with its predicted role as a phase II metabolite destined for renal/biliary excretion [3] [4] .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7